
Tert-butyl (2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a methanesulfonylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(4-methanesulfonylphenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group in peptide synthesis to protect amine functionalities.
- Employed in the synthesis of complex organic molecules due to its stability and ease of removal.
Biology:
- Studied for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Investigated for its potential use in developing prodrugs that can be activated in specific biological environments.
Industry:
- Used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate involves its ability to form stable covalent bonds with amine groups. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the protected amine.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
Comparison:
- tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical properties.
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has additional hydroxymethyl groups, making it more hydrophilic.
- tert-butyl N-(4-hydroxycyclohexyl)carbamate contains a cyclohexyl group, which affects its steric properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H21NO5S |
|---|---|
Molekulargewicht |
315.39 g/mol |
IUPAC-Name |
tert-butyl N-[2-hydroxy-1-(4-methylsulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(17)15-12(9-16)10-5-7-11(8-6-10)21(4,18)19/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
CECZTCFUFHKCSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
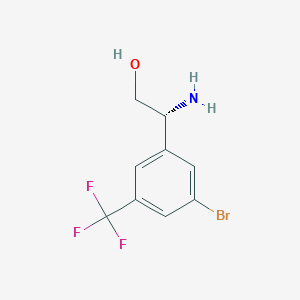

![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
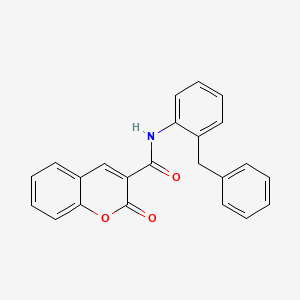
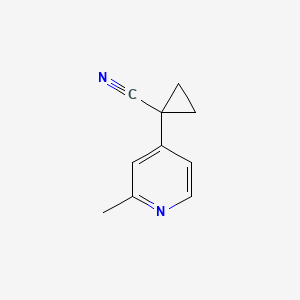
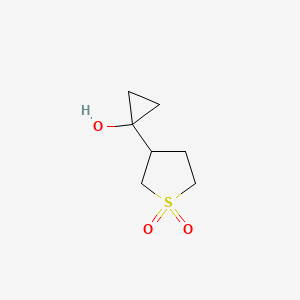
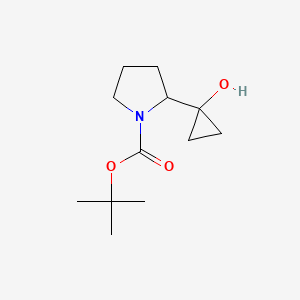



![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)


